4-Bromo-2-fluorophenylzinc iodide

Catalog No.
S2738765
CAS No.
352530-44-0
M.F
C6H3BrFIZn
M. Wt
366.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorophenylzinc iodide

CAS Number

352530-44-0

Product Name

4-Bromo-2-fluorophenylzinc iodide

IUPAC Name

1-bromo-3-fluorobenzene-4-ide;iodozinc(1+)

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.28

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

BBHLLNIOJPJRDR-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=[C-]1)F)Br.[Zn+]I

Solubility

not available

4-Bromo-2-fluorophenylzinc iodide is an organozinc compound characterized by its unique combination of bromine and fluorine substituents on a phenyl ring, coordinated with zinc and iodine. Its chemical formula is C6H3BrFIZn\text{C}_6\text{H}_3\text{BrFIZn} and it is commonly used in organic synthesis as a nucleophilic reagent. The compound is typically prepared in a solution form, such as a 0.5 M solution in tetrahydrofuran, facilitating its application in various

In Negishi coupling reactions, 4-bromo-2-fluorophenylzinc iodide acts as a nucleophile. The palladium catalyst activates the zinc-carbon bond, allowing the aromatic group to attack the electrophilic carbon atom of the R-X molecule. This results in the formation of a new carbon-carbon bond and the release of the zinc iodide and palladium byproducts [].

Synthesis and Applications:

  • Carbon-carbon bond formation: Organozinc compounds can react with various electrophiles (electron-deficient molecules) to form new carbon-carbon bonds. This versatility allows for the creation of complex organic molecules with specific functionalities [].
  • Cross-coupling reactions: These reactions involve the formation of a new carbon-carbon bond between two different organic fragments. Organozinc reagents are frequently used in various cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, which are powerful tools for constructing complex organic molecules [, ].

Potential Research Applications:

Given the general properties of organozinc compounds, 4-bromo-2-fluorophenylzinc iodide could potentially be employed in various scientific research fields, including:

  • Medicinal chemistry: The bromo and fluoro substituents on the phenyl ring can offer unique reactivity and potential for further functionalization, making this compound a candidate for the synthesis of novel bioactive molecules [].
  • Material science: Organozinc compounds can be used as precursors for the synthesis of functional materials with specific properties. The bromo and fluoro groups could potentially influence the properties of materials derived from this compound [].

4-Bromo-2-fluorophenylzinc iodide functions primarily as a nucleophile in cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, it can react with aryl halides or other electrophiles to form biaryl compounds. The general reaction can be represented as follows:

R1Br+R2ZnIR1R2+ZnBrI\text{R}_1\text{Br}+\text{R}_2\text{ZnI}\rightarrow \text{R}_1\text{R}_2+\text{ZnBrI}

Where R1\text{R}_1 represents an aryl group and R2\text{R}_2 represents the 4-bromo-2-fluorophenyl group. This versatility makes it valuable for synthesizing complex organic molecules .

While specific biological activities of 4-bromo-2-fluorophenylzinc iodide are not extensively documented, organozinc compounds generally exhibit low toxicity and are often used in medicinal chemistry for drug development. Their ability to form carbon-carbon bonds is crucial for synthesizing biologically active compounds. Additionally, the presence of bromine and fluorine can influence the pharmacokinetic properties of derived compounds, potentially enhancing their therapeutic efficacy .

The synthesis of 4-bromo-2-fluorophenylzinc iodide typically involves the reaction of 4-bromo-2-fluorobromobenzene with zinc iodide in an appropriate solvent like tetrahydrofuran. The general procedure can be outlined as follows:

  • Reagents: Combine 4-bromo-2-fluorobromobenzene and zinc iodide in tetrahydrofuran.
  • Reaction Conditions: Heat the mixture under reflux conditions for several hours to facilitate the formation of the organozinc compound.
  • Isolation: After completion, the product can be isolated through filtration and concentration techniques.

This method highlights the importance of zinc halides in forming stable organozinc reagents .

4-Bromo-2-fluorophenylzinc iodide is primarily utilized in:

  • Cross-Coupling Reactions: Essential for constructing complex organic molecules in pharmaceutical chemistry.
  • Synthesis of Biologically Active Compounds: Used to create drugs with specific biological activities.
  • Material Science: Potential applications in developing advanced materials through polymerization processes.

Its ability to facilitate carbon-carbon bond formation makes it a critical reagent in synthetic organic chemistry .

Interaction studies involving 4-bromo-2-fluorophenylzinc iodide often focus on its reactivity with various electrophiles. For instance, studies may examine its interactions with different aryl halides or carbonyl compounds to understand the selectivity and efficiency of nucleophilic attacks. These interactions are crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural similarities with 4-bromo-2-fluorophenylzinc iodide, including:

  • 4-Bromo-phenylzinc iodide: Lacks the fluorine substituent but retains similar reactivity.
  • 2-Fluoro-phenylzinc iodide: Focuses on the fluorine aspect but does not include bromine.
  • Bromophenylzinc iodide: A more general compound that may not have specific substituents.

Comparison Table

CompoundKey FeaturesUniqueness
4-Bromo-2-fluorophenylzinc iodideContains both bromine and fluorineDual halogen functionality
4-Bromo-phenylzinc iodideOnly bromine presentLacks fluorine, limiting electronic effects
2-Fluoro-phenylzinc iodideOnly fluorine presentLacks bromine, affecting reactivity
Bromophenylzinc iodideGeneral structure without specific substitutionsLess specificity in applications

The unique combination of bromine and fluorine in 4-bromo-2-fluorophenylzinc iodide enhances its reactivity profile compared to similar compounds, making it particularly valuable in targeted organic synthesis .

Dates

Modify: 2023-08-16

Explore Compound Types